molecular formula C9H13NO B1295679 Ethanamine, N-(phenylmethoxy)- CAS No. 19207-59-1

Ethanamine, N-(phenylmethoxy)-

Cat. No. B1295679
CAS RN: 19207-59-1
M. Wt: 151.21 g/mol
InChI Key: YUESULCDVWCTSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “Ethanamine, N-(phenylmethoxy)-” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, the exact molecular structure for this compound is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “Ethanamine, N-(phenylmethoxy)-” would depend on its specific molecular structure and the conditions under which the reactions occur. Unfortunately, specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethanamine, N-(phenylmethoxy)-” would include aspects such as its density, melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .

Scientific Research Applications

Medicinal Chemistry: Ligand Design

(benzyloxy)(ethyl)amine: derivatives are explored for their potential as ligands for various receptors in the body. They can be designed to interact with adrenoceptors, dopamine receptors, and serotonin receptors, which are crucial in treating conditions related to the central nervous system, such as depression, anxiety, and Parkinson’s disease .

Drug Development: Enzyme Inhibition

This compound is used in the synthesis of enzyme inhibitors. It’s particularly significant in the development of monoamine oxidase (MAO) inhibitors, which have applications in treating psychiatric and neurological disorders by preventing the breakdown of important neurotransmitters .

Pharmaceutical Synthesis: Intermediate

In pharmaceutical synthesis, (benzyloxy)(ethyl)amine serves as a versatile intermediate. It’s used to construct complex molecules, including pharmaceuticals and agrochemicals, through various functionalization reactions and transformations .

Materials Science: Polymer Fabrication

The amine group in (benzyloxy)(ethyl)amine makes it a valuable component for the design and fabrication of polymers. Its incorporation into polymers can enhance properties like flexibility, durability, and chemical resistance .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. Unfortunately, the specific mechanism of action for “Ethanamine, N-(phenylmethoxy)-” is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Unfortunately, specific safety and hazard information for “Ethanamine, N-(phenylmethoxy)-” is not provided in the available resources .

Future Directions

The future directions for research and use of “Ethanamine, N-(phenylmethoxy)-” would depend on its properties and potential applications. Unfortunately, specific future directions for this compound are not provided in the available resources .

properties

IUPAC Name

N-phenylmethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-11-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUESULCDVWCTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291023
Record name Ethanamine, N-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N-(phenylmethoxy)-

CAS RN

19207-59-1
Record name Ethanamine, N-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzyloxy)(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of O-benzyl-N-vinyl-hydroxylamine (LXVI, 6.52 g, 43.70 mmol) in AcOH (10 mL), NaCNBH3 (11.00 g, 175.05 mmol) was added in portions. The reaction mixture was stirred at room temperature for 1 h. The mixture was neutralized (pH 7) with 1N NaOH and extracted with EtOAc (3×75 mL). The combined organic extracts were washed with saturated NaHCO3 solution (2×100 mL), dried over Na2SO4, and purified by flash column chromatography (eluent: petroleum ether/EtOAc (9:1) to petroleum ether/EtOAc (1:4)) to yield O-benzyl-N-ethyl-hydroxylamine (LXVII, 2.10 g, 32%). 400 MHz 1H NMR (DMSO-d6, ppm) 7.36-7.24 (5H, m), 6.50 (1H, t, J=6.4 Hz), 4.60 (2H, s), 2.81 (2H, qd, J=7.0, 6.4 Hz), 0.98 (3H, t, J=7.0 Hz).
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

151 (616 mg) was dissolved in 4 ml of DCM and 4 ml of TFA was added then the reaction mixture was let 1 h at room temperature. The reaction mixture is concentrated and 50 ml of AcOEt are added. The organic phase are washed with saturated NaHCO3 and brine then dried over Na2SO4, filtered and concentrated to afford 152 as an oil (324 mg, 88%). 1H NMR (DMSO): δ 0.99 (t, 3H, J=7.3 Hz), 2.82 (m, 2H), 4.61 (s, 2H), 6.50 (t, 1H, J=5.8 Hz), 7.32 (m, 5H).
Name
151
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
88%

Q & A

Q1: What were the key findings regarding the effects of treptilamine hydrochloride in the studies?

A1: The studies revealed several key findings about treptilamine hydrochloride:

  • Pupillary Effects: The compound demonstrated a clear dose-dependent effect on pupil diameter, causing miosis that could be quantified using pupillometry []. This effect was observed following both oral and intravenous administration, indicating systemic absorption and activity [, ].
  • Cardiovascular Effects: Intravenous administration, but not oral, led to a transient decrease in systolic blood pressure, suggesting a potential direct effect on vascular smooth muscle or the autonomic nervous system [].
  • Tolerability: The studies noted some mild and transient side effects, such as tiredness, burning sensation at the injection site (intravenous), and drowsiness [].

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